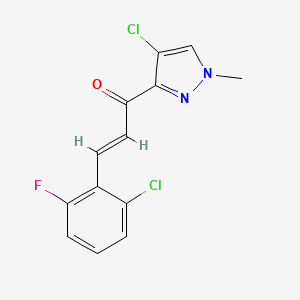![molecular formula C17H23N3O4 B5289254 N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5289254.png)
N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide, also known as CPP-115, is a drug that belongs to the class of GABA aminotransferase inhibitors. It has been shown to have potential therapeutic applications for a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide has been shown to have potential therapeutic applications for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that this compound is able to increase the levels of GABA in the brain, which can help to reduce seizures and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to reduce neuronal activity and promote relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in the levels of GABA in the brain, a reduction in neuronal activity, and a decrease in anxiety and drug-seeking behavior. It has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide for lab experiments is its ability to increase the levels of GABA in the brain, which can help to reduce seizures and anxiety. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide, including the development of more effective synthesis methods, the exploration of its potential therapeutic applications for other neurological and psychiatric disorders, and the investigation of its long-term effects on the brain and behavior. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in order to maximize its therapeutic potential.
Métodos De Síntesis
N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenol with acetic anhydride to form 3-methoxyphenyl acetate. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-3-methoxyphenylacetamide, which is then converted to this compound through a series of reactions involving piperazine and carbonyl compounds.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[2-(3-methoxyphenoxy)acetyl]piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-13-3-2-4-14(9-13)24-11-16(21)20-8-7-18-10-15(20)17(22)19-12-5-6-12/h2-4,9,12,15,18H,5-8,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQDGVWKIMGSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCNCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
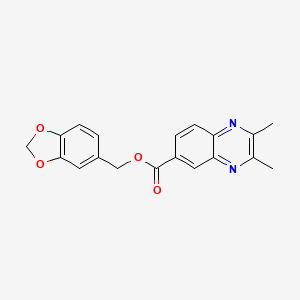
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5289179.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine](/img/structure/B5289209.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)
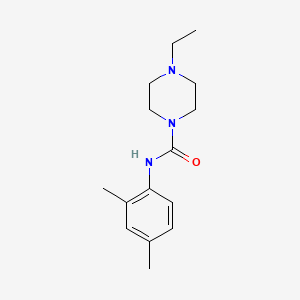
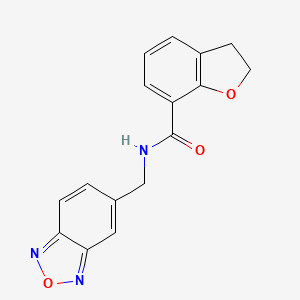
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)
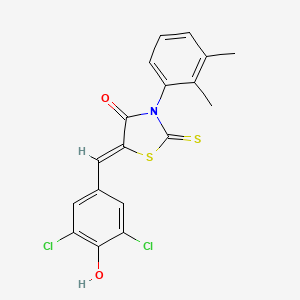
![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5289277.png)
